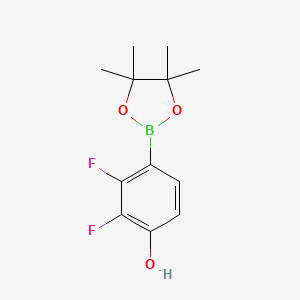

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Overview

Description

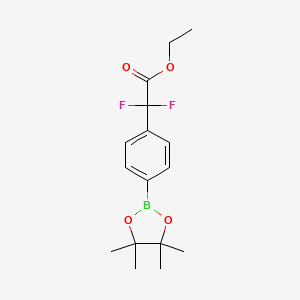

Compounds with the 1,3,2-dioxaborolane group, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of fluorine atoms and the phenol group could potentially influence the reactivity and properties of the compound.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , consists of a phenol group (an aromatic ring with a hydroxyl group) substituted with a 1,3,2-dioxaborolane group. The exact structure would depend on the positions of the fluorine atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” would depend on its exact structure. Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , are solid at room temperature.Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various compounds containing 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and analyzed their structures through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations were performed to compare with experimental data, ensuring the accuracy of the molecular structures. These studies provide a foundation for understanding the chemical and physical properties of these compounds, crucial for further applications in scientific research (Wu et al., 2021), (Huang et al., 2021).

Material Synthesis and Photoluminescence

The compound has been used in the synthesis of polyfluorenes, showing promising photophysical and electrical properties. This indicates potential applications in the fabrication of efficient blue-light-emitting devices, highlighting its significance in material science and electronics (Ranger et al., 1997).

Advanced Polymer Applications

In advanced polymer research, the compound has been utilized in the synthesis of polyfluorene nanoparticles and quantum dot hybrids. These materials demonstrate enhanced photostability and efficient Förster energy transfer, making them relevant for various technological applications, including in the field of optoelectronics (Negele et al., 2012).

Analytical Chemistry and Sensor Development

The compound has been involved in developing organic thin-film fluorescence probes for explosive detection. It shows promising results in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives, indicating its potential in security and forensic applications (Fu et al., 2016).

properties

IUPAC Name |

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBBZUYJDRTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

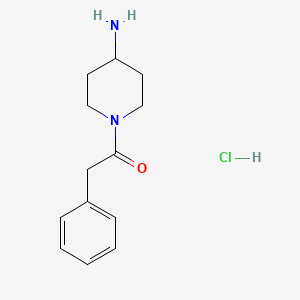

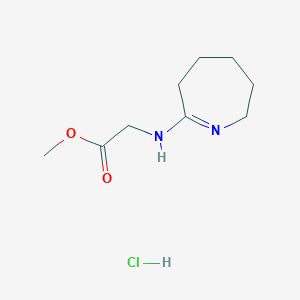

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)

![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)